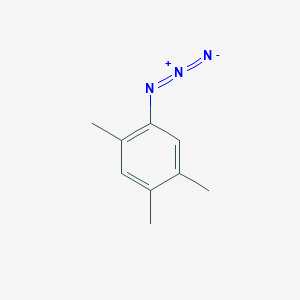

2,4,5-Trimethylphenyl azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4,5-Trimethylphenyl azide, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

2,4,5-Trimethylphenyl azide participates in regioselective [3+2] cycloadditions with terminal alkynes under Cu(I) catalysis, forming 1,4-disubstituted 1,2,3-triazoles. Key features include:

-

Reaction Rate : Rate acceleration up to 10⁷–10⁸ compared to uncatalyzed conditions .

-

Conditions : Proceeds in water or organic solvents (e.g., DMF, THF) at room temperature with sodium ascorbate as a reductant .

-

Mechanism : Coordination of Cu(I) to the alkyne forms a σ-acetylide-π-azide complex, leading to a six-membered metallacycle intermediate before triazole formation .

Example :

Reaction with propargyl ether derivatives yields triazole-linked isoindoline-1,3-diones in 70–81% yields (Scheme 53, ).

| Alkyne | Product Yield (%) | Conditions | Source |

|---|---|---|---|

| Propargyl ether | 70–81 | CuSO₄, Na ascorbate | |

| Aliphatic terminal | 52–84 | [Cu(MeCN)₄]PF₆, THF |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Using [Cp*RuCl] catalysts, this compound reacts with internal or terminal alkynes to form 1,5-disubstituted triazoles. This method complements CuAAC by enabling access to distinct regioisomers .

| Catalyst | Alkyne Type | Regioselectivity | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| [Cp*RuCl] | Internal | 1,5-Triazole | DCM | 65–90 | |

| NHC-Cu Complex | Terminal | 1,4-Triazole | THF | 74–84 |

Staudinger Reduction

This compound reacts with triphenylphosphine to form the corresponding iminophosphorane, which hydrolyzes to 2,4,5-trimethylaniline .

Indium-Mediated Reduction

With indyl-anions, the azide undergoes dinitrogen elimination to form indium imides, which further react with additional azides to yield tetrazenido complexes (Scheme 4, ):

Photochemical Decomposition

Under UV light, this compound generates nitrenes, which undergo C–H insertion or cyclization. Computational studies suggest:

-

Activation Barrier : Rearrangement of ion-pair intermediates is rate-limiting (ΔG‡ = 15–20 kcal/mol) .

-

Pathways : Direct "bee-line" azide attack on the cation’s central carbon dominates for sterically hindered aryl azides .

Triazoles via Sequential Reactions

This compound participates in tandem allylic azide rearrangements and Friedel-Crafts alkylations to synthesize tetralins and chromanes (Schemes 10–12, ):

Thiotriazole Formation

Reaction with alkynes and elemental sulfur under Cu(I) catalysis produces 5-thiotriazoles (Scheme 44, ):

Stability and Reactivity Trends

Propriétés

Numéro CAS |

147647-81-2 |

|---|---|

Formule moléculaire |

C9H11N3 |

Poids moléculaire |

161.2 g/mol |

Nom IUPAC |

1-azido-2,4,5-trimethylbenzene |

InChI |

InChI=1S/C9H11N3/c1-6-4-8(3)9(11-12-10)5-7(6)2/h4-5H,1-3H3 |

Clé InChI |

XSWJOFIQEHNEND-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)N=[N+]=[N-])C |

SMILES canonique |

CC1=CC(=C(C=C1C)N=[N+]=[N-])C |

Key on ui other cas no. |

147647-81-2 |

Synonymes |

2,4,5-Trimethylphenyl azide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.